molecular formula C20H18N2O2S2 B2922707 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide CAS No. 303055-90-5

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

Cat. No. B2922707
CAS RN: 303055-90-5
M. Wt: 382.5
InChI Key: AFFGHMHKALWNGZ-LGMDPLHJSA-N
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Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide, also known as BTTP, is a chemical compound with potential applications in scientific research. BTTP is a thiazolidine derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Anticancer Properties

One significant application of compounds like (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is in the field of cancer research. Studies have demonstrated the anticancer activity of similar 4-thiazolidinone derivatives containing benzothiazole moieties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds within this category have been found to exhibit nanomolar-level inhibitory activity against matrix metalloproteinases (MMPs), which play a crucial role in cancer progression (Havrylyuk et al., 2010).

Potential in Wound Healing

Another application is in the area of tissue damage and wound healing. Certain derivatives of 4-thiazolidinone, which share structural similarities with the compound , have shown potential in affecting the inflammatory/oxidative process involved in tissue damage. These compounds have been effective in inhibiting inflammatory mediators such as nuclear factor κB (NF-κB) and MMPs, highlighting their potential for wound healing applications (Incerti et al., 2018).

Optical and Electronic Properties

Further research into the electronic and optical properties of related 4-thiazolidinone compounds has revealed their potential use in optoelectronic and optical devices. Studies involving density functional theory (DFT) calculations and experimental techniques like nuclear magnetic resonance (NMR) and ultraviolet–visible (UV–VIS) spectroscopy have highlighted their high hyper-Rayleigh scattering first hyperpolarizability, making them suitable candidates for use in optical materials (Bensafi et al., 2021).

Antimicrobial and Antibacterial Activity

These compounds have also shown significant antimicrobial and antibacterial activities. Research has demonstrated that certain 4-thiazolidinone derivatives exhibit potent inhibition against several Gram-positive bacteria, including multidrug-resistant strains. This makes them promising agents for treating infections caused by resistant microorganisms (Frolov et al., 2017).

Anti-Inflammatory Applications

In the context of non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of 4-thiazolidinone have been explored for their potential anti-inflammatory effects. The focus has been on designing compounds with low toxicity that demonstrate significant anti-inflammatory activity, making them suitable for further development as NSAIDs (Golota et al., 2015).

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-14-7-9-16(10-8-14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFGHMHKALWNGZ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

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